molecular formula C9H9ClO2 B1581765 1-(5-Chloro-2-methoxyphenyl)ethanone CAS No. 6342-64-9

1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No.: B1581765
CAS No.: 6342-64-9
M. Wt: 184.62 g/mol
InChI Key: QPIUQLBBCQTWMJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, with an ethanone group at the para position relative to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Reaction:

5-chloro-2-methoxybenzene+acetyl chlorideAlCl3This compound\text{5-chloro-2-methoxybenzene} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 5-chloro-2-methoxybenzene+acetyl chlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-chloro-2-methoxybenzoic acid.

    Reduction: 1-(5-chloro-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to the development of compounds with specific biological activities.

    Medicine: Research into derivatives of this compound may lead to the discovery of new drugs with therapeutic potential.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methoxyphenyl)ethanone exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, which affect the electron density on the phenyl ring and the ethanone group.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity for these targets, potentially leading to biological activity.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methoxyphenyl)ethanone: Similar structure but with the chloro group at the para position relative to the methoxy group.

    1-(5-Bromo-2-methoxyphenyl)ethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(5-Chloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUQLBBCQTWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286594
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-64-9
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 6342-64-9
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-chloro-2-methoxyphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Dissolve 5′-chloro-2′-hydroxyacetophenone (15.3594 g, 90.03 mmol) in 100 mL of anhydrous acetonitrile in a pressure vessel. Add K2CO3 (13.7541 g, 99.52 mmol) and MeI (25.56 mL, 180.06 mmol) to the vessel. Seal the vessel and heat the reaction mixture to 85° C. for 18 hours. Cool the reaction and concentrate it in vacuo. Partition the residue between Et2O and H2O. Wash the organic layers with 2N NaOH (2×). Dry the combined organic layers with MgSO4. Filter off the drying agent and concentrate in vacuo to afford 13.15 g of 1-(5-chloro-2-methoxy-phenyl)-ethanone (79%).
Quantity
15.3594 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7541 g
Type
reactant
Reaction Step Two
Name
Quantity
25.56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(5-Chloro-2-methoxyphenyl)ethanone in the synthesis of (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene?

A: this compound serves as a reactant in the synthesis of (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene. [] The reaction involves the condensation of two molecules of this compound with hydrazine hydrate. This results in the formation of the diazahexa-2,4-diene derivative, with the two this compound moieties linked by a central N-N bond.

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